molecular formula C10H6BrNO3 B12069157 2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid

2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12069157
M. Wt: 268.06 g/mol
InChI Key: BENPEZKVSIFIEI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of polar solvents and bases to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, oxidized oxazole compounds, and reduced alcohol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetic acid
  • 2-Bromobenzeneacetic acid
  • o-Bromophenylacetic acid

Uniqueness

2-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

BENPEZKVSIFIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)Br

Origin of Product

United States

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